molecular formula C25H28ClN3O3 B11162845 N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11162845
M. Wt: 454.0 g/mol
InChI Key: YSUJRHYVFXXXGH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.

    Introduction of the 4-Chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the nitrogen atom of the pyrrolidinone ring with a 4-chlorobenzyl group. This can be achieved using a nucleophilic substitution reaction with 4-chlorobenzyl chloride.

    Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.

    Coupling of the Two Rings: The final step involves the coupling of the pyrrolidinone and piperidine rings through a carbonyl group. This can be achieved using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form corresponding reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of reduced products.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Betamethasone dipropionate: A compound with similar structural features used in pharmaceuticals.

Uniqueness

N-(4-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H28ClN3O3

Molecular Weight

454.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H28ClN3O3/c1-17-2-8-22(9-3-17)29-16-20(14-23(29)30)25(32)28-12-10-19(11-13-28)24(31)27-15-18-4-6-21(26)7-5-18/h2-9,19-20H,10-16H2,1H3,(H,27,31)

InChI Key

YSUJRHYVFXXXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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